molecular formula C16H20ClN3O B2888680 1,4-Diazepan-1-yl-(2-methylquinolin-4-yl)methanone;hydrochloride CAS No. 2418715-49-6

1,4-Diazepan-1-yl-(2-methylquinolin-4-yl)methanone;hydrochloride

Cat. No.: B2888680
CAS No.: 2418715-49-6
M. Wt: 305.81
InChI Key: OJUOHVPWLGOOPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Diazepan-1-yl-(2-methylquinolin-4-yl)methanone;hydrochloride is a compound that belongs to the class of diazepanes and quinolines. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both diazepane and quinoline moieties in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Diazepan-1-yl-(2-methylquinolin-4-yl)methanone;hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 2-methylquinoline with a diazepane derivative under specific conditions. The reaction typically requires the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as palladium on carbon, to facilitate the coupling reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,4-Diazepan-1-yl-(2-methylquinolin-4-yl)methanone;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Diazepan-1-yl-(2-methylquinolin-4-yl)methanone;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,4-Diazepan-1-yl-(2-methylquinolin-4-yl)methanone;hydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Diazepan-1-yl-(2-methylquinolin-4-yl)methanone;hydrochloride is unique due to the combination of diazepane and quinoline moieties in its structure. This combination may result in synergistic effects, enhancing its chemical and biological properties compared to its individual components .

Properties

IUPAC Name

1,4-diazepan-1-yl-(2-methylquinolin-4-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O.ClH/c1-12-11-14(13-5-2-3-6-15(13)18-12)16(20)19-9-4-7-17-8-10-19;/h2-3,5-6,11,17H,4,7-10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUOHVPWLGOOPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)N3CCCNCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.